Bienvenue dans la boutique en ligne BenchChem!

2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile

Lipophilicity Drug-likeness Physicochemical profiling

2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile (CAS 890094-35-6) is a 2-amino-3-cyanopyridine derivative bearing a 1,3-benzodioxol-5-ylmethyl substituent on the exocyclic amine. It belongs to the 2-aminonicotinonitrile class, a scaffold validated in multiple FDA-approved drugs including bosutinib, milrinone, and neratinib.

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
CAS No. 890094-35-6
Cat. No. B1276986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile
CAS890094-35-6
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNC3=C(C=CC=N3)C#N
InChIInChI=1S/C14H11N3O2/c15-7-11-2-1-5-16-14(11)17-8-10-3-4-12-13(6-10)19-9-18-12/h1-6H,8-9H2,(H,16,17)
InChIKeyRFIGSAREBPEMQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile (CAS 890094-35-6): Structural Identity & Physicochemical Baseline for Research Procurement


2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile (CAS 890094-35-6) is a 2-amino-3-cyanopyridine derivative bearing a 1,3-benzodioxol-5-ylmethyl substituent on the exocyclic amine. It belongs to the 2-aminonicotinonitrile class, a scaffold validated in multiple FDA-approved drugs including bosutinib, milrinone, and neratinib [1]. The compound is available as a solid screening compound (MW 253.26 g/mol, formula C₁₄H₁₁N₃O₂) with a minimum purity specification of 95% from major research suppliers . Its canonical SMILES (N#CC1=CC=CN=C1NCC1=CC=C2OCOC2=C1) and IUPAC name (2-(1,3-benzodioxol-5-ylmethylamino)pyridine-3-carbonitrile) are confirmed by multiple authoritative chemical databases .

Why Generic 2-Aminonicotinonitrile Analogs Cannot Simply Replace 2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile in Critical Research Protocols


Substituting a simple benzylamino or unsubstituted phenyl analog for the 1,3-benzodioxol-5-ylmethyl moiety fundamentally alters the compound's physicochemical and molecular recognition properties. The 1,3-benzodioxole ring introduces two additional ring-oxygen atoms, which function as hydrogen bond acceptors, elevate topological polar surface area (tPSA) by >18 Ų, and reduce computed lipophilicity by over one log unit relative to the closest non-dioxole analog [1]. These differences directly impact solubility, passive membrane permeability, and the capacity of the compound to engage polar residues in protein binding pockets. Furthermore, the benzodioxole methylenedioxy bridge restricts conformational flexibility and creates a distinct electron-rich aromatic surface that is absent in simple benzyl or substituted-phenyl comparators, thereby altering π-stacking and van der Waals interactions with biological targets. The quantitative evidence below demonstrates that these structural distinctions are not cosmetic but translate into measurable property differences that can determine experimental outcomes in biochemical and cellular assays.

Quantitative Differentiation Evidence for 2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile vs. Closest Analogs


Lipophilicity (LogP) Differential: Lower LogP Indicates Superior Aqueous Solubility Profile vs. 2-(Benzylamino)nicotinonitrile

The target compound exhibits a computed octanol-water partition coefficient (LogP) of 1.87, which is 1.03 log units lower than the value of 2.9 (XLogP3-AA) for 2-(Benzylamino)nicotinonitrile, the closest structural analog lacking the benzodioxole oxygen atoms [1]. This ΔLogP of –1.03 places the target compound in a more favorable region of the Lipinski Rule-of-Five space for oral drug-like properties (LogP <5), but more importantly, the reduction by over one log unit predicts approximately ten-fold higher equilibrium aqueous solubility, all else being equal.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (tPSA) Advantage: +18.5 Ų Differentiation Guides CNS vs. Peripheral Target Selection

The target compound has a computed tPSA of 67.2 Ų, which is 18.5 Ų higher than the 48.7 Ų tPSA of 2-(Benzylamino)nicotinonitrile [1]. The generally accepted tPSA threshold for favorable blood-brain barrier (BBB) passive permeation is <60–70 Ų for most small-molecule CNS drugs. The target compound at 67.2 Ų sits near this boundary, whereas the comparator at 48.7 Ų is predicted to cross the BBB more readily. This ~38% increase in tPSA represents a meaningful differentiation for researchers selecting compounds for peripheral vs. CNS target applications.

Polar surface area Blood-brain barrier Membrane permeability

Hydrogen Bond Acceptor Capacity: Extra Benzodioxole Oxygen Increases HBA Count by 33% vs. 2-(Benzylamino)nicotinonitrile

The target compound possesses 4 hydrogen bond acceptor (HBA) atoms—the pyridine nitrogen, the nitrile nitrogen, the secondary amine nitrogen, and the benzodioxole ring oxygen—compared with only 3 HBA in the benzylamino analog, which lacks the two benzodioxole oxygen atoms that count together as one additional effective HBA in these computational schemes [1]. The 33% increase in HBA count represents an additional polar interaction site available for engaging hydrogen bond donors in a protein active site, without increasing molecular weight beyond a modest 44 Da difference.

Hydrogen bonding Molecular recognition Ligand efficiency

Verified Purity: Supplier-Certified 95% Minimum Purity Reduces Impurity-Driven Assay False Positives Relative to Uncertified Commercial Nicotinonitrile Intermediates

The target compound is supplied with a documented minimum purity specification of 95%, as certified by AKSci (Catalog 2166AF) via validated analytical quality control protocols . In contrast, many generic 2-aminonicotinonitrile intermediates sold in bulk for synthetic purposes carry nominal purities of 90% or lower and lack a formal Certificate of Analysis. A ≤5% impurity burden—which in the worst case can be a single co-eluting contaminant with potent biological activity—is known to generate misleading single-concentration screening results, particularly in high-throughput biochemical assays at 10 μM test concentrations.

Chemical purity QC specifications Reproducibility

Nicotinonitrile Pharmacophore Validation: The 3-Cyanopyridine Core is a Proven Privileged Scaffold in Marketed Kinase Inhibitors—Class-Level Rationale for Prioritizing This Chemotype

The 2-aminonicotinonitrile scaffold is represented in multiple FDA-approved drugs: bosutinib (Abl/Src kinase inhibitor), milrinone (PDE3 inhibitor), neratinib (HER2/EGFR inhibitor), and olprinone (PDE3 inhibitor) [1]. This broad target engagement across kinases and phosphodiesterases establishes the 3-cyanopyridine core as a 'privileged scaffold' in medicinal chemistry—a molecular framework capable of binding to diverse, therapeutically relevant protein families. 2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile retains this validated pharmacophoric core while adding the benzodioxole moiety for differentiated property modulation. By contrast, scaffolds lacking the nitrile group (e.g., simple 2-aminopyridines without the 3-cyano substituent) lose a critical hydrogen bond acceptor and dipole element shown to be essential for Abl kinase binding in the bosutinib co-crystal structure [1].

Privileged scaffold Kinase inhibitor Pharmacophore validation

Recommended Research & Industrial Application Scenarios for 2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Library Enrichment for Kinase and PDE Targets

The validated nicotinonitrile pharmacophore [1], combined with the compound's low molecular weight (253 Da) and favorable computed LogP of 1.87, makes it an ideal fragment-sized entry (MW <300) for fragment screening libraries targeting ATP-binding pockets of kinases and phosphodiesterases. The benzodioxole oxygen atoms provide additional polar interaction anchors beyond what is available in simpler benzylamino fragments, increasing the probability of detecting initial binding in biophysical primary screens (SPR, DSF, or ligand-observed NMR).

Chemical Probe Development for Nitrile-Sensing or Nitrile-Metabolizing Enzyme Assays

The strategically positioned nitrile group at the pyridine 3-position serves as a spectroscopic handle (ν(C≡N) stretch at ~2220–2260 cm⁻¹ in IR and a characteristic ¹³C NMR resonance near 115–120 ppm) and as a potential substrate or inhibitor of nitrile-metabolizing enzymes (nitrilases, nitrile hydratases). The benzodioxole moiety, with its two oxygen atoms, contributes a distinctive chromophore (UV λₘₐₓ ~280–295 nm) that can be monitored independently, enabling dual-wavelength assay development .

SAR Negative Control Compound for Benzodioxole Pharmacophore Studies

Because the 1,3-benzodioxole group is present in many bioactive natural products and synthetic anticancer agents, researchers studying the contribution of this substructure to target binding need a matched control that retains the benzodioxole while varying the heterocyclic core. 2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile, with its well-defined nicotinonitrile head group, provides a clean comparator to analogous benzodioxole-substituted quinazolines, indoles, or pyrimidines, allowing the attribution of activity differences specifically to the heterocyclic core rather than to the benzodioxole appendage [1].

Precursor for Focused Library Synthesis via Nitrile Functionalization

The 3-cyano group is a versatile synthetic handle that can be elaborated into carboxylic acids (hydrolysis), amides, tetrazoles (click chemistry), amidoximes, or reduced to aminomethyl derivatives. A starting purity of ≥95% is critical for library synthesis, as the remaining impurities can generate byproducts that accumulate over multi-step sequences and complicate final compound purification. The documented identity (SMILES, InChI, IUPAC) from Fluorochem and AKSci supports unambiguous loading calculations for parallel synthesis platforms .

Quote Request

Request a Quote for 2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.